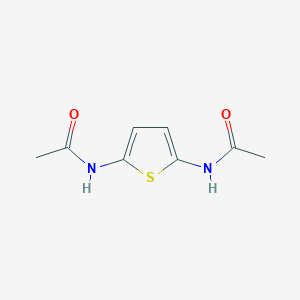

N-(5-acetamidothiophen-2-yl)acetamide

Description

N-(5-Acetamidothiophen-2-yl)acetamide is a thiophene-based acetamide derivative characterized by dual acetamide substituents on a thiophene backbone. Thiophene rings are known for their electron-rich aromatic systems, which enhance interactions with biological targets . The dual acetamide groups may facilitate hydrogen bonding, influencing solubility, crystallinity, and binding affinity to enzymes or receptors . Similar compounds, such as nitro-substituted thiophene acetamides (e.g., N-(4-{[(E)-(5-nitro-2-thienyl)methylidene]amino}phenyl)acetamide), demonstrate the importance of substituents in modulating bioactivity and physicochemical properties .

Properties

Molecular Formula |

C8H10N2O2S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

N-(5-acetamidothiophen-2-yl)acetamide |

InChI |

InChI=1S/C8H10N2O2S/c1-5(11)9-7-3-4-8(13-7)10-6(2)12/h3-4H,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

FPWZHUQEYFFTEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(S1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-acetamidothiophen-2-yl)acetamide can be synthesized through the N-acylation reaction of 2-aminothiophene with acetic anhydride. The reaction typically involves the following steps:

Reaction Setup: Dissolve 2-aminothiophene in a suitable solvent such as dichloromethane.

Addition of Acetic Anhydride: Slowly add acetic anhydride to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.

Stirring and Heating: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

Workup: Quench the reaction by adding water and extract the product using an organic solvent like ethyl acetate.

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by using continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamidothiophen-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Introduction of halogen atoms or other electrophilic groups on the thiophene ring.

Scientific Research Applications

N-(5-acetamidothiophen-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-acetamidothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Backbone Variations

The choice of heterocyclic backbone significantly impacts biological activity and physicochemical properties:

- Thiophene vs.

- In contrast, naphthofuran acetamides (e.g., ) prioritize planar aromatic systems for DNA intercalation, yielding antibacterial effects .

Substituent Effects

- Electron-Withdrawing Groups (EWGs): Meta-substituted trichloro-acetamides () demonstrate that EWGs like nitro or chloro reduce solubility but enhance crystallinity. The absence of such groups in N-(5-acetamidothiophen-2-yl)acetamide may result in higher solubility but lower thermal stability .

Phenyl and Alkyl Substituents :

Physicochemical and Crystallographic Comparisons

Crystal Packing and Solubility

- Trichloro-acetamides (): Meta-substituted derivatives (e.g., 3-ClC6H4NH-CO-CCl3) adopt monoclinic (P21/c) or triclinic (P-1) systems with low solubility due to hydrophobic trichloro groups .

Electronic Properties

- HOMO-LUMO Gaps : Thiophene derivatives generally exhibit narrower HOMO-LUMO gaps than benzothiazoles, enhancing charge-transfer interactions in biological systems .

- MESP Analysis : N-Chlorophenyl acetamides () show polarized electron density around the acetamide carbonyl, a feature likely shared by this compound, facilitating binding to enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.